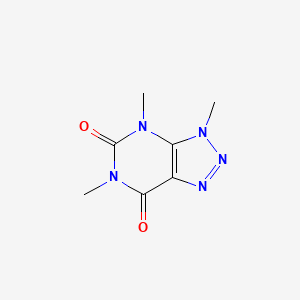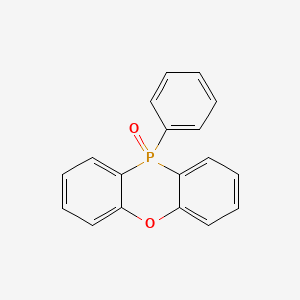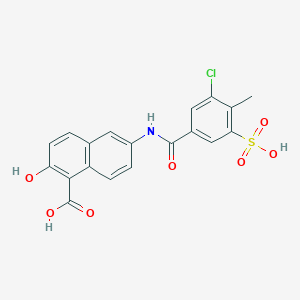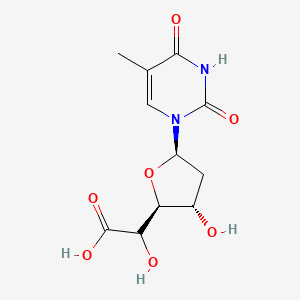
CID 24190879
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 24190879” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Vorbereitungsmethoden
The preparation of CID 24190879 involves specific synthetic routes and reaction conditions. One of the methods includes the synthesis of fused imidazole derivatives. The preparation method involves reacting specific starting materials under controlled conditions to yield the desired compound . Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
CID 24190879 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Wissenschaftliche Forschungsanwendungen
CID 24190879 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological processes. In medicine, it has potential therapeutic applications, such as acting as a GLP-1 receptor agonist for the treatment of diabetes . In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of CID 24190879 involves its interaction with specific molecular targets and pathways. For instance, as a GLP-1 receptor agonist, it binds to the GLP-1 receptor and activates it, leading to a cascade of intracellular events that result in the desired therapeutic effect. The exact molecular targets and pathways involved may vary depending on the specific application of the compound .
Vergleich Mit ähnlichen Verbindungen
CID 24190879 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other fused imidazole derivatives or compounds with similar biological activities. The comparison can be based on structural similarities, chemical properties, and biological activities. For example, while other GLP-1 receptor agonists may also activate the GLP-1 receptor, this compound may have unique structural features that confer specific advantages, such as increased potency or selectivity .
Eigenschaften
CAS-Nummer |
1186-43-2 |
|---|---|
Molekularformel |
C7H17BN+ |
Molekulargewicht |
126.03 g/mol |
InChI |
InChI=1S/C7H17BN/c1-6-7(2)8-9(3,4)5/h6H2,1-5H3/q+1 |
InChI-Schlüssel |
SRXOVECGDXEUQW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]([C+](C)CC)[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


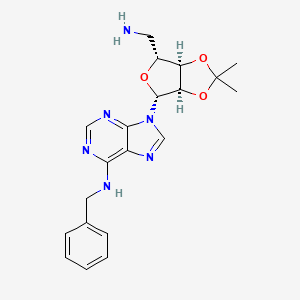
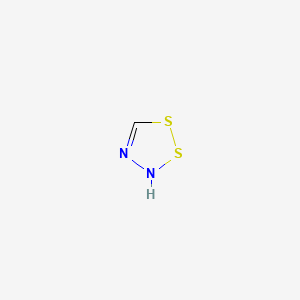
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)

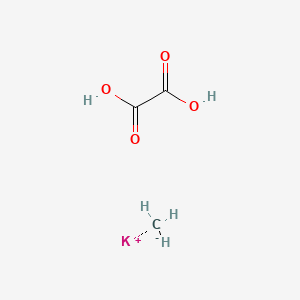
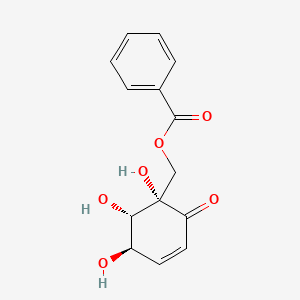

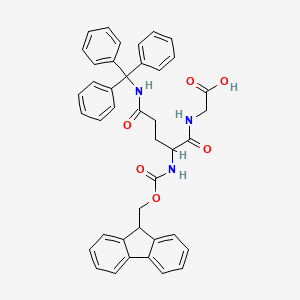
![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
